molecular formula C23H20BrN3O2 B387485 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide

2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide

Cat. No.: B387485
M. Wt: 450.3g/mol
InChI Key: IJPWXXSDTQPXQW-MFKUBSTISA-N
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Description

2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydrazino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide derivatives followed by the introduction of the hydrazino group through a condensation reaction with an appropriate hydrazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the hydrazino group or other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazino group may play a crucial role in its biological activity by interacting with enzymes or receptors. The bromine atom and other functional groups within the molecule can also influence its reactivity and interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-methylbenzamide: A simpler analog with a methyl group instead of the hydrazino group.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: A compound with additional methyl groups on the phenyl ring.

    2-bromobenzamide: The parent compound without additional substituents.

Uniqueness

2-Bromo-N-(2-{N'-[(E)-(4-ethylphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the hydrazino group and the specific arrangement of substituents make it distinct from other similar compounds.

Properties

Molecular Formula

C23H20BrN3O2

Molecular Weight

450.3g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]-N-[(E)-(4-ethylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H20BrN3O2/c1-2-16-11-13-17(14-12-16)15-25-27-23(29)19-8-4-6-10-21(19)26-22(28)18-7-3-5-9-20(18)24/h3-15H,2H2,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

IJPWXXSDTQPXQW-MFKUBSTISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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